molecular formula C8H5BrClF3 B1272837 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 480438-96-8

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1272837
CAS No.: 480438-96-8
M. Wt: 273.48 g/mol
InChI Key: FFTAVZITFBFVEC-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Chloromethylation: The chloromethyl group can be introduced via a Friedel-Crafts reaction using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 2-cyano-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its chloromethyl group is particularly reactive, allowing for further functionalization through nucleophilic substitution reactions. This reactivity facilitates the synthesis of more complex molecules, which can be utilized in various applications.

Key Reactions:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Compounds containing trifluoromethyl groups often exhibit unique biological activities due to their lipophilicity and ability to interact with biological macromolecules. 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be used as a precursor in the synthesis of pharmaceutical agents.

Case Studies:

  • Antitubercular Agents: Research indicates that derivatives of trifluoromethyl-substituted benzene compounds show improved potencies against Mycobacterium tuberculosis. The structural modifications involving this compound can lead to compounds with enhanced efficacy and solubility .
  • Antiviral Compounds: Similar halogenated compounds have been studied for their potential antiviral properties, making them candidates for further investigation in drug development.

Material Science

Due to its unique chemical properties, this compound is also explored in material science applications.

Applications:

  • Fluorinated Polymers: The trifluoromethyl group imparts desirable properties such as chemical stability and hydrophobicity to polymers. These materials are used in coatings, adhesives, and sealants.
  • Optoelectronic Materials: Research into the use of halogenated compounds for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices highlights the potential applications of this compound in advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene depends on its specific application

    Electrophilic Substitution: The bromine and chloromethyl groups can act as electrophiles, reacting with nucleophiles in biological systems.

    Radical Reactions: The trifluoromethyl group can participate in radical reactions, forming reactive intermediates that can interact with molecular targets.

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their activity.

Comparison with Similar Compounds

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    2-Bromo-1-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but different position of the trifluoromethyl group.

    2-Bromo-1-(chloromethyl)-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-Bromo-1-(chloromethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Biological Activity

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C7H3BrClF3
  • CAS Number : 480438-96-8
  • Molecular Weight : 251.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that halogenated compounds, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against various bacterial strains.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly in targeting specific cancer cell lines.

Toxicity Profile

Toxicological studies provide insight into the safety and potential risks associated with this compound:

  • Acute Toxicity : In animal studies, high doses have resulted in hepatocellular hypertrophy and nephropathy. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at higher doses .
  • Chronic Exposure Effects : Long-term exposure may lead to reproductive toxicity and other systemic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited activity against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines
ToxicityNOAEL of 50 mg/kg; liver and kidney effects noted

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of halogenated benzene derivatives, this compound was evaluated for its impact on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value in the micromolar range. Flow cytometry analysis revealed that treatment led to increased levels of p53 and activation of caspase-3, suggesting a mechanism involving apoptosis induction .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for halogenation steps), using catalysts like Pd for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic esters), and selecting solvents with low nucleophilicity (e.g., DCM) to minimize side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients can enhance purity (>95%). Monitor intermediates using TLC and confirm final product identity via 1^1H/13^13C NMR and GC-MS .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, bromo at C2) and coupling constants. X-ray crystallography resolves stereoelectronic effects of the chloromethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~273.5 g/mol), while FT-IR identifies functional groups (C-Br at ~550 cm1^{-1}, C-Cl at ~725 cm1^{-1}). Cross-reference with computational models (DFT) for bond-length validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow SDS guidelines: use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential toxicity (H302/H312 codes). Store at 2–8°C in airtight containers away from ignition sources. In case of exposure, rinse contaminated skin with water for 15 minutes and seek medical attention. Dispose via halogenated waste streams .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloromethyl groups influence regioselective substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position, while the chloromethyl group acts as a weak ortho/para director. To study regioselectivity, perform competitive reactions (e.g., nitration or Friedel-Crafts alkylation) under varying conditions. Use 19^19F NMR to track substituent effects and DFT calculations (e.g., Mulliken charges) to predict reactive sites. Compare results with analogous compounds like 1-(bromomethyl)-4-(trifluoromethyl)benzene .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Br (~70 kcal/mol) and C-Cl (~85 kcal/mol), identifying the bromo site as more reactive. Simulate transition states for Suzuki couplings using Pd(PPh3_3)4_4 catalysts to assess activation barriers. Validate predictions experimentally by comparing reaction rates with boronic acids bearing electron-donating/withdrawing groups .

Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

  • Methodological Answer : Replicate protocols using standardized reagents (e.g., CuI for Ullmann-type reactions) and characterize byproducts via LC-MS. Investigate solvent effects (polar aprotic vs. ethereal) and moisture sensitivity. Cross-validate yields using internal standards (e.g., 1,3,5-trimethoxybenzene) and report reaction conditions (e.g., inert atmosphere, stirring rate) to identify reproducibility bottlenecks .

Q. How can this compound serve as a precursor in the synthesis of bioactive molecules?

  • Methodological Answer : Use the chloromethyl group for nucleophilic displacement with amines (e.g., piperazine) to generate pharmacophores. The bromo substituent enables Pd-catalyzed cross-coupling to introduce aryl/heteroaryl moieties. For example, synthesize IKK2 inhibitors by coupling with pyrimidine boronic esters, followed by deprotection and cyclization. Monitor bioactivity via enzyme inhibition assays (IC50_{50} determination) .

Q. Data Contradiction Analysis

Q. Why do reported melting points vary for derivatives of this compound?

  • Methodological Answer : Variations arise from polymorphism or impurities. Recrystallize derivatives (e.g., acetophenones) from different solvents (ethanol vs. acetone) and analyze via DSC to detect polymorphic transitions. Compare PXRD patterns with computational crystal structure predictions. Purity thresholds (>97% by GC) must be enforced to minimize discrepancies .

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTAVZITFBFVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380879
Record name 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-96-8
Record name 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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